

# Early Studies on the Psychoactive Effects of Tenamfetamine (MDA): A Technical Guide

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Compound Name:	Tenamfetamine	
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#### Introduction

**Tenamfetamine**, also known as 3,4-methylenedioxyamphetamine (MDA), is a psychoactive substance with a rich and complex history. First synthesized in 1910, its unique psychoactive properties garnered interest within the fields of psychiatry and psychotherapy in the mid-20th century, predating the widespread attention given to its N-methylated analog, MDMA. This technical guide provides an in-depth overview of the seminal early studies on the psychoactive effects of **Tenamfetamine** in humans, with a focus on quantitative data, experimental methodologies, and the elucidated mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research on this compound.

### Pharmacodynamics and Mechanism of Action

**Tenamfetamine** exerts its psychoactive effects through a complex interaction with multiple neurotransmitter systems. It is primarily classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] Its mechanism of action involves:

 Monoamine Transporter Interaction: MDA acts as a substrate for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This leads to both the inhibition of neurotransmitter reuptake and the promotion of their release from the presynaptic neuron into the synaptic cleft.

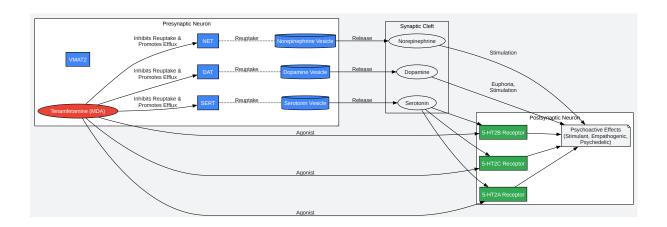


 Serotonin Receptor Agonism: MDA is also a direct agonist at several serotonin receptor subtypes, most notably the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its psychedelic effects are primarily attributed to its agonism at the 5-HT2A receptor.[1]

The interplay between monoamine release and direct receptor agonism is believed to be responsible for the compound's unique blend of stimulant, empathogenic, and psychedelic effects. The entactogenic effects, characterized by increased introspection and emotional openness, are thought to arise from a balance of serotonin and dopamine release, coupled with serotonin receptor activation.[1]

**Signaling Pathway of Tenamfetamine (MDA)** 





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Figure 1: Simplified signaling pathway of Tenamfetamine (MDA).

## Early Clinical Investigations and Psychotherapeutic Use



Some of the most significant early research into the psychoactive effects of **Tenamfetamine** was conducted by Claudio Naranjo, a Chilean psychiatrist, in collaboration with the chemist Alexander Shulgin. Their work in the 1960s explored the potential of MDA as an adjunct to psychotherapy.

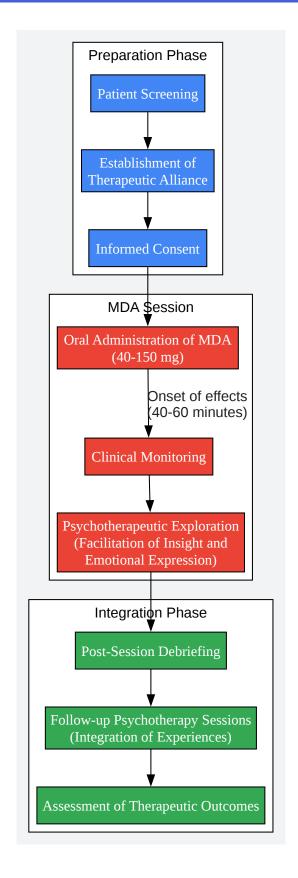
## Experimental Protocol: Naranjo, Shulgin, & Sargent (1967)

A key early study was documented in their 1967 publication, "Evaluation of 3,4-Methylenedioxyamphetamine (MDA) as an Adjunct to Psychotherapy".[2][3][4] While the full, detailed protocol is not exhaustively described in the available literature, the following elements have been discerned:

- Participants: The study involved eight subjects.[5]
- Dosage: Dosages ranged from 40 mg to 150 mg of MDA administered orally.[5][6] Naranjo noted that doses exceeding 250 mg could lead to incoherence, and a dose of 500 mg administered by a colleague resulted in aphasia in one individual, highlighting the dose-dependent toxicity.[6]
- Setting: The drug was administered in a therapeutic setting, with the aim of facilitating psychotherapeutic processes.
- Data Collection: The primary data collected were qualitative, consisting of subjective reports from the participants and clinical observations by the therapists. The focus was on emotional and introspective changes rather than quantitative physiological measurements.

## Experimental Workflow: Early MDA-Assisted Psychotherapy





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Figure 2: Generalized workflow for early MDA-assisted psychotherapy.



#### **Quantitative Data from Early Studies**

Quantitative data from the earliest studies on **Tenamfetamine** are sparse, as the research focus was primarily on qualitative, phenomenological descriptions of the subjective experience. The following table summarizes the available quantitative information from these foundational investigations.

Parameter	Value	Study	Notes
Dosage Range (Oral)	40 - 150 mg	Naranjo, Shulgin, & Sargent (1967)[5]	Doses were individualized based on the therapeutic context.
Onset of Subjective Effects	40 - 60 minutes	Naranjo, Shulgin, & Sargent (1967)[5]	Time until participants reported noticeable psychological changes.

### **Subjective Psychoactive Effects**

The early studies consistently reported a unique profile of subjective effects for **Tenamfetamine**, which distinguished it from classic psychedelics like LSD.



Effect Category	Description	Study
Emotional	Intensification of feelings, heightened affect, emotional empathy, and facilitation of access to suppressed emotions.[5]	Naranjo, Shulgin, & Sargent (1967)
Cognitive	Increased self-insight and introspection.[5]	Naranjo, Shulgin, & Sargent (1967)
Perceptual	Notably, a lack of hallucinations, perceptual distortions, or closed-eye imagery at the dosages employed.[5] However, a heightened aesthetic appreciation, particularly for music, was reported.[5]	Naranjo, Shulgin, & Sargent (1967)
Social	A heightened sense of empathy and a desire to communicate and connect with others.	Naranjo, Shulgin, & Sargent (1967)

### **Later Quantitative Research**

While this guide focuses on early studies, it is pertinent to include data from more recent, well-controlled clinical trials to provide a more complete quantitative picture of **Tenamfetamine**'s effects. A 2019 study by Baggott et al. provides valuable pharmacokinetic and physiological data.



Parameter	Value (mean ± SD)	Study	Notes
Dosage (Oral)	1.4 mg/kg (racemic MDA)	Baggott et al. (2019) [7]	Administered to healthy volunteers.
Cmax (MDA)	229 ± 39 μg/L	Baggott et al. (2019)	Maximum plasma concentration of MDA.
AUC0-∞ (MDA)	3636 ± 958 μg/L <i>h</i>	Baggott et al. (2019)	Area under the plasma concentration-time curve from time zero to infinity for MDA.
Cmax (HMA)	92 ± 61 μg/L	Baggott et al. (2019)	Maximum plasma concentration of the metabolite 4-hydroxy-3-methoxyamphetamine
AUC0-∞ (HMA)	1544 ± 741 μg/Lh	Baggott et al. (2019)	Area under the plasma concentration-time curve from time zero to infinity for HMA.
Physiological Effects	Robust increases in heart rate and blood pressure; increased cortisol and prolactin.	Baggott et al. (2019) [7]	Effects were comparable in magnitude to those produced by MDMA.

#### Conclusion

The early studies on **Tenamfetamine**, pioneered by researchers like Claudio Naranjo and Alexander Shulgin, laid the groundwork for understanding its unique psychoactive properties. These investigations, primarily conducted in a psychotherapeutic context, highlighted the drug's potential to facilitate emotional insight and interpersonal connection, while producing minimal perceptual distortion at therapeutic doses. Although lacking the extensive quantitative data of



modern clinical trials, these early reports provide invaluable qualitative descriptions of **Tenamfetamine**'s effects and established the initial parameters for its human administration. Later, more methodologically rigorous studies have confirmed and quantified many of the physiological and pharmacokinetic effects observed in these foundational explorations. This historical perspective is crucial for contemporary researchers and drug development professionals interested in the therapeutic potential of this and related compounds.

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#### References

- 1. A Review of 3,4-methylenedioxymethamphetamine (MDMA)-Assisted Psychotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 3,4-methylenedioxyamphetamine (MDA) as an adjunct to psychotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.lib.purdue.edu [archives.lib.purdue.edu]
- 4. karger.com [karger.com]
- 5. bibliography.maps.org [bibliography.maps.org]
- 6. claudionaranjo.net [claudionaranjo.net]
- 7. Design and methodology of the first open-label trial of MDMA-assisted therapy for veterans with post-traumatic stress disorder and alcohol use disorder: Considerations for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
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